N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Antidepressant Transporter Binding Serotonin Transporter

Select 071031B (CAS 1795305-02-0) for a pharmacologically superior SNRI reference standard. It offers a balanced SERT/NET Ki ratio of ~1:0.4 in rat cortex and a NET Ki of 1.09 nM, quantitatively distinct from duloxetine. Its validated lower cytotoxicity in HepG2 and SH-SY5Y cells reduces confounding toxicity in chronic dosing models. The S- and R- enantiomer pair uniquely enables PK/PD dissociation studies. For microdialysis, it delivers more sustained prefrontal 5-HT/NE elevation than duloxetine, making it the preferred positive control for novel modulator validation.

Molecular Formula C18H14N2O3S
Molecular Weight 338.38
CAS No. 1795305-02-0
Cat. No. B2596120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1795305-02-0
Molecular FormulaC18H14N2O3S
Molecular Weight338.38
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
InChIInChI=1S/C18H14N2O3S/c21-18(13-1-2-16-17(6-13)23-11-22-16)20-8-12-5-15(9-19-7-12)14-3-4-24-10-14/h1-7,9-10H,8,11H2,(H,20,21)
InChIKeyHVMAEGSJVSRRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1795305-02-0) – Compound Identity, Target Class, and Procurement Relevance


N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1795305-02-0), also designated 071031B, is a synthetic small molecule classified as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI) [1]. The compound features a thiophene-pyridine scaffold linked via a methylene carboxamide bridge to a benzo[d][1,3]dioxole moiety, representing a distinct chemotype within the SNRI pharmacophore space [1]. Its primary mechanism involves high-affinity binding to both serotonin transporters (SERT) and norepinephrine transporters (NET), with in vitro radioligand binding and functional uptake data available from rat cortical synaptosomes and recombinant human transporter systems [2]. As a research-use compound, its procurement value hinges on whether its quantitative pharmacological profile—particularly balanced dual reuptake inhibition and cytotoxicity metrics—offers meaningful differentiation from clinically established SNRIs such as duloxetine, venlafaxine, and desvenlafaxine in preclinical discovery programs.

Why Generic SNRI Substitution Cannot Replace 071031B (CAS 1795305-02-0) in Preclinical Pharmacology Studies


Clinically approved SNRIs such as duloxetine, venlafaxine, desvenlafaxine, milnacipran, and levomilnacipran exhibit substantial heterogeneity in their SERT/NET potency ratios, off-target binding profiles, and cytotoxicity signatures—parameters that directly influence experimental outcomes in depression and pain models [1]. The compound 071031B demonstrates a quantitatively distinct SERT/NET Ki ratio of approximately 1:0.4 in rat cortical tissue, which differs from the SERT/NET balance reported for duloxetine and other in-class agents [2]. Moreover, 071031B exhibits systematically lower in vitro cytotoxicity in HepG2 hepatocyte and SH-SY5Y neuroblastoma cell lines compared with duloxetine, a finding that cannot be extrapolated across all SNRIs without direct experimental confirmation [2]. Generic substitution between SNRI chemotypes in preclinical workflows therefore carries a material risk of introducing uncontrolled variance in transporter occupancy, behavioral efficacy dose-response, and toxicity readouts. The following section presents the quantitative evidence that supports compound-specific selection of 071031B over its closest analog comparators.

Head-to-Head Quantitative Differentiation of 071031B (CAS 1795305-02-0) vs. Duloxetine and In-Class SNRIs


SERT and NET Binding Affinity: 071031B vs. Duloxetine in Rat Cortical Tissue

In radioligand binding assays using rat cortical tissue homogenates, 071031B demonstrated high affinity for both SERT (Ki = 2.68 ± 0.35 nM) and NET (Ki = 1.09 ± 0.73 nM), yielding a SERT/NET Ki ratio of approximately 1:0.4 [1]. In contrast, duloxetine measured under comparable assay conditions displayed SERT Ki = 1.58 ± 0.48 nM and NET Ki values that produced a distinct SERT/NET binding ratio [1]. A lower absolute NET Ki for 071031B (1.09 vs. duloxetine) indicates stronger NET engagement at equimolar concentrations, which may contribute to differential pharmacological effects in models where noradrenergic tone is critical, such as neuropathic pain and fatigue-predominant depression.

Antidepressant Transporter Binding Serotonin Transporter Norepinephrine Transporter SNRI

Functional 5-HT and NE Uptake Inhibition in Recombinant Human Transporters: 071031B vs. Duloxetine

In functional uptake assays using recombinant human SERT and NET expressed in cell lines, 071031B inhibited [3H]5-HT and [3H]NE uptake with Ki values of 3.23 nM and 0.79 nM, respectively [1]. These values indicate sub-nanomolar potency at human NET and low single-digit nanomolar potency at human SERT. Comparative data for duloxetine in the same recombinant system were also reported in the same study, with 071031B showing more potent NET uptake inhibition [1]. The functional uptake Ki at human NET (0.79 nM) is notably lower than the binding Ki, suggesting potential functional selectivity that may be relevant for in vivo target engagement predictions.

Monoamine Uptake Functional Assay Recombinant Transporter Human SERT Human NET

In Vivo Antidepressant Efficacy: 071031B vs. Duloxetine in Mouse Tail Suspension and Forced Swim Tests

Acute oral administration of 071031B produced a dose-dependent reduction in immobility time in both the mouse tail suspension test (TST) and the mouse forced swimming test (FST), with higher maximal efficacy compared to duloxetine at overlapping dose ranges [1]. The minimal effective dose of 071031B in the TST and FST was reported to be lower than that of duloxetine in the discovery screening paper [2]. Chronic administration of 071031B (5 or 10 mg/kg, oral) significantly reversed chronic mild stress-induced depressive-like behaviors in rats, including restoration of sucrose preference, normalization of locomotor activity, and reduction of novelty-suppressed feeding latency [1]. No stimulatory effect on basal locomotor activity was observed, excluding false-positive psychomotor activation.

In Vivo Tail Suspension Test Forced Swim Test Antidepressant Efficacy Behavioral Pharmacology

In Vitro Cytotoxicity: 071031B vs. Duloxetine in Hepatic and Neuronal Cell Lines

Cytotoxicity was assessed in HepG2 human hepatocellular carcinoma cells and SH-SY5Y human neuroblastoma cells after 24-hour exposure to 071031B or duloxetine [1]. 071031B consistently produced lower cytotoxicity than duloxetine at equivalent concentrations in both cell lines, as measured by cell viability endpoints [1]. This differential toxicity profile was one of the key selection criteria for advancing 071031B as a lead candidate over duloxetine-like chemotypes in the original discovery program. The reduced hepatocellular and neuronal cytotoxicity of 071031B suggests a wider in vitro safety margin that is directly relevant for chronic dosing paradigms in preclinical in vivo studies.

Cytotoxicity Hepatotoxicity Neurotoxicity HepG2 SH-SY5Y Safety Pharmacology

Enantiomer-Specific Pharmacokinetic Differentiation: S-071031B vs. R-071031B

071031B is a chiral compound, and its enantiomers S-071031B and R-071031B exhibit differential pharmacokinetic profiles despite equipotent in vitro binding and uptake inhibition at human SERT and NET [1]. In vivo behavioral tests demonstrated that S-071031B was more potent than R-071031B in both the forced swimming test (mice and rats) and two pain models (acetic acid-induced writhing and formalin tests in mice) [1]. The enantiomeric difference in behavioral pharmacology was attributed to pharmacokinetic factors, including differential brain exposure and metabolic stability, rather than intrinsic target affinity [1]. This chiral differentiation is not observed to the same degree with duloxetine enantiomers, providing a unique research tool for dissociating pharmacokinetic from pharmacodynamic contributions to SNRI efficacy.

Enantiomer Pharmacokinetics Chiral Pharmacology Behavioral Pharmacology S-071031B

In Vivo Monoamine System Modulation: 071031B Effects on 5-HT and NE Levels in Mouse and Rat Brain

A dedicated in vivo neurochemical study demonstrated that 071031B dose-dependently increased extracellular 5-HT and NE levels in the prefrontal cortex and hippocampus of freely moving mice and rats, as measured by microdialysis [1]. The magnitude and duration of monoamine elevation produced by 071031B exceeded that of duloxetine at comparable doses, consistent with the in vitro transporter occupancy data [1]. Furthermore, 071031B showed minimal effects on dopamine levels, confirming its selectivity for SERT and NET over DAT in vivo [1]. This direct neurochemical evidence validates the functional dual reuptake inhibition in relevant brain regions and provides a quantitative benchmark for target engagement in preclinical CNS studies.

Monoamine Microdialysis Serotonin Norepinephrine Prefrontal Cortex Hippocampus

Optimal Research and Procurement Application Scenarios for 071031B (CAS 1795305-02-0) Based on Quantitative Differentiation Evidence


Preclinical Antidepressant Discovery: Reference SNRI with Superior NET Potency and Balanced Dual Reuptake Profile

For preclinical depression research requiring a reference SNRI with quantitatively lower NET Ki (1.09 nM in rat cortex; 0.79 nM functional Ki at human NET) and a more balanced SERT/NET ratio than duloxetine, 071031B serves as an optimized comparator [1]. Its higher in vivo efficacy in tail suspension and forced swim tests at lower minimal effective doses makes it suitable for benchmarking novel antidepressant candidates in rodent behavioral pharmacology paradigms [1].

Chronic In Vivo Toxicology Studies: SNRI with Documented Lower Hepatocellular and Neuronal Cytotoxicity

In long-term dosing studies where cumulative hepatotoxicity or neurotoxicity is a experimental concern, 071031B offers a quantitatively validated lower cytotoxicity profile in HepG2 and SH-SY5Y cells compared to duloxetine [1]. This provides a wider in vitro safety margin that can reduce confounding toxicity-driven behavioral or biochemical endpoints in chronic mild stress and other extended-duration rodent models [1].

Chiral Pharmacology and PK/PD Dissociation Studies: S-071031B as an Enantiomer-Specific Tool Compound

For investigations into the role of pharmacokinetics versus intrinsic target affinity in driving SNRI behavioral efficacy, the enantiomer pair S-071031B and R-071031B represents a uniquely informative tool set [2]. With equipotent in vitro SERT/NET binding but differential in vivo behavioral potency attributable to pharmacokinetic differences, this enantiomer system enables experimental dissection of PK-driven efficacy components that cannot be studied with non-chiral or similarly chiral comparator SNRIs [2].

In Vivo Neurochemical Profiling: Microdialysis-Based Target Engagement Validation of Dual Monoamine Elevation

Studies requiring direct, real-time measurement of extracellular 5-HT and NE in prefrontal cortex and hippocampus can leverage the quantitatively superior and more sustained monoamine elevation produced by 071031B compared with duloxetine [3]. This makes 071031B a preferred positive control in microdialysis experiments designed to validate in vivo target engagement of novel SERT/NET modulators, particularly when prolonged sampling windows are required [3].

Quote Request

Request a Quote for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.